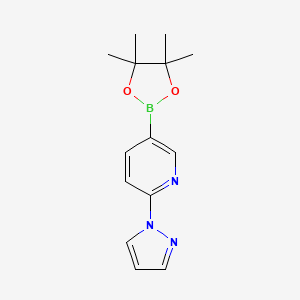

2-(1H-Pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1H-Pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a useful research compound. Its molecular formula is C14H18BN3O2 and its molecular weight is 271.127. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-(1H-Pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine , identified by CAS number 1350918-90-9 , is a novel derivative that exhibits significant biological activity. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives and pyrazole precursors. A common synthetic route includes the formation of the pyrazole ring followed by the introduction of the boron-containing dioxaborolane moiety. The following table summarizes the synthetic steps:

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Nucleophilic substitution | Pyridine derivative + Pyrazole | Heat in solvent |

| 2 | Boronation | Dioxaborolane precursor + Base | Room temperature |

| 3 | Purification | Crystallization or chromatography | Appropriate solvent |

The biological activity of this compound is primarily attributed to its ability to act as a positive allosteric modulator (PAM) for muscarinic acetylcholine receptors (mAChRs). Research indicates that this compound can enhance the binding affinity of acetylcholine (ACh) at the M4 receptor subtype, leading to increased signaling efficacy.

Structure-Activity Relationship (SAR)

Recent studies have elucidated the SAR for pyrazolyl-pyridine derivatives. The presence of the dioxaborolane moiety significantly influences binding affinity and selectivity towards mAChRs. Key findings include:

- Binding Affinity : Compounds with variations in the pyrazole and pyridine substituents showed differing affinities for M4 receptors. For instance, modifications at the 4-position of the pyrazole ring yielded compounds with enhanced PAM activity.

- Functional Assays : In functional assays using GTPγS binding assays, derivatives demonstrated a leftward shift in ACh concentration-response curves, indicating increased potency and efficacy.

The following table summarizes key SAR findings:

| Compound | Binding Affinity (pK_B) | Efficacy (log τ) | Selectivity |

|---|---|---|---|

| Compound A | 6.3 | 1.38 | M4 > M1 |

| Compound B | 6.5 | 1.74 | M4 > M3 |

| This compound | 6.4 | 1.56 | M4 |

Study on Neuroprotective Effects

In a preclinical study assessing neuroprotective effects in models of neurodegeneration, this compound was shown to significantly reduce neuronal cell death induced by excitotoxic agents. The compound's ability to modulate mAChR signaling pathways was hypothesized to underlie its protective effects.

Imaging Applications

Another study explored the use of this compound as a radiotracer for positron emission tomography (PET) imaging of mAChR subtypes in vivo. The incorporation of fluorine into its structure improved its imaging properties while maintaining selectivity for M4 receptors.

Propriétés

IUPAC Name |

2-pyrazol-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-6-7-12(16-10-11)18-9-5-8-17-18/h5-10H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWNUNKQDKRSSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3C=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681942 |

Source

|

| Record name | 2-(1H-Pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-02-6 |

Source

|

| Record name | 2-(1H-Pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.